4-(3-Nitrobenzamido)phenyl sulfurofluoridate
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Overview
Description
4-(3-Nitrobenzamido)phenyl sulfurofluoridate is a compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfur-fluorine bond, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)phenyl sulfurofluoridate typically involves the reaction of 3-nitrobenzoic acid with an appropriate amine to form the amide intermediate. This intermediate is then reacted with a sulfonyl fluoride reagent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrobenzamido)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur center, to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Nitrobenzamido)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to form stable covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.
Mechanism of Action
The mechanism of action of 4-(3-Nitrobenzamido)phenyl sulfurofluoridate involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to modify proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides, such as:
- 4-Fluoro-3-nitrophenyl azide
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
4-(3-Nitrobenzamido)phenyl sulfurofluoridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the nitro and sulfonyl fluoride groups allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O6S/c14-23(20,21)22-12-6-4-10(5-7-12)15-13(17)9-2-1-3-11(8-9)16(18)19/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQDUQDQXJYAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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